1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one
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Overview
Description
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one is an organic compound with a unique structure that includes a hydroxyphenyl group substituted with tert-butyl groups. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with a suitable propanone derivative. The reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted phenylpropanones .
Scientific Research Applications
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized as a stabilizer in polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This compound targets molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares a similar hydroxyphenyl structure but lacks the propanone group.
3,5-Di-tert-butyl-4-hydroxyanisole: Contains a methoxy group instead of a hydroxy group.
3,5-Di-tert-butylcatechol: Features two hydroxy groups on the benzene ring.
Uniqueness
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one is unique due to its combination of a hydroxyphenyl group with tert-butyl substitutions and a propanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H26O2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(3,5-ditert-butyl-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H26O2/c1-8-14(18)12-9-11(16(2,3)4)10-13(15(12)19)17(5,6)7/h9-10,19H,8H2,1-7H3 |
InChI Key |
WZEAKBJUADOMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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